2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid
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Overview
Description
2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an azo group, which is a functional group characterized by a nitrogen-nitrogen double bond, and is often used in the synthesis of dyes and pigments.
Preparation Methods
The synthesis of 2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid typically involves a diazo-coupling reaction. This process starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often include acidic media to facilitate the formation of the diazonium salt, which then reacts with the coupling component to form the azo compound . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Common reagents used in these reactions include strong acids for diazotization, reducing agents like sodium dithionite for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the amino and sulfonyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid include other azo compounds and derivatives of benzoic acid. These compounds share the azo functional group but differ in their substituents, which can significantly affect their chemical and biological properties. For example, compounds like 2-amino-5-[(E)-phenyl diazenyl] benzoic acid and 2-phenyl-4H benzo[d][1,3]oxazin-4-one have been studied for their antimicrobial activities . The unique combination of functional groups in this compound makes it particularly interesting for research and industrial applications.
Properties
CAS No. |
892149-65-4 |
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Molecular Formula |
C19H18N6O4S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-amino-5-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C19H18N6O4S/c1-11-9-12(2)22-19(21-11)25-30(28,29)15-6-3-13(4-7-15)23-24-14-5-8-17(20)16(10-14)18(26)27/h3-10H,20H2,1-2H3,(H,26,27)(H,21,22,25) |
InChI Key |
AOQOBVSQDBQULZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)N)C(=O)O)C |
Origin of Product |
United States |
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